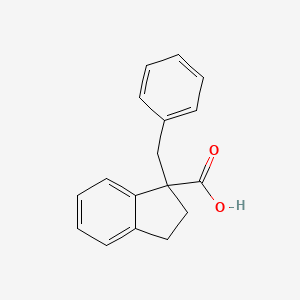

1-benzyl-2,3-dihydro-1H-indene-1-carboxylic acid

Vue d'ensemble

Description

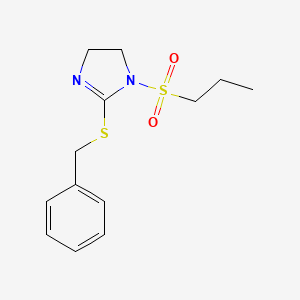

1-benzyl-2,3-dihydro-1H-indene-1-carboxylic acid is an organic compound with the molecular weight of 252.31 . It is also known by other names such as 1-benzyl-2,3-dihydroindene-1-carboxylic acid .

Molecular Structure Analysis

The InChI code for this compound is1S/C17H16O2/c18-16(19)17(12-13-6-2-1-3-7-13)11-10-14-8-4-5-9-15(14)17/h1-9H,10-12H2,(H,18,19) . This code provides a specific description of the molecule’s structure. Physical And Chemical Properties Analysis

This compound is a powder with a melting point of 111-112 degrees Celsius . The compound is stable at room temperature .Applications De Recherche Scientifique

Catalysis and Material Science

The use of metal-organic frameworks (MOFs) and other porous materials for catalysis has been a significant area of research. For example, a study on a permanently microporous MOF with metalloporphyrin struts, ZnPO-MOF, demonstrates its efficiency in catalyzing acyl-transfer reactions by preconcentrating substrates within its pores. This illustrates the potential of utilizing similar carboxylic acid derivatives in the construction of catalytically active materials (Shultz et al., 2009).

Synthesis of Pharmaceuticals and Chemical Intermediates

The synthesis of 2,3-dihydroquinazolin-4(1H)-ones via a one-pot three-component reaction, utilizing benzene-1,3,5-tricarboxylic acid-functionalized MCM-41 as a catalyst, highlights the role of carboxylic acid derivatives in facilitating efficient chemical transformations. This approach offers several advantages, including high yields, short reaction times, and environmentally friendly conditions (Nikooei et al., 2020).

Photoluminescence and Optical Properties

Research on photoluminescent properties of metal-organic polymers, such as those constructed from trimetallic clusters and mixed carboxylates, indicates the utility of carboxylic acid derivatives in developing materials with potential applications in optoelectronics and sensing. These polymers exhibit strong photoluminescence at room temperature, suggesting their use in light-emitting devices (Chen et al., 2003).

Green Chemistry and Sustainable Practices

The photocarboxylation of benzylic C–H bonds with CO2 into 2-arylpropionic acids under metal-free conditions represents a significant stride toward sustainable chemistry. This process utilizes visible light and CO2, a greenhouse gas, to synthesize valuable chemical products, demonstrating the potential of carboxylic acid derivatives in green chemical synthesis (Meng et al., 2019).

Safety and Hazards

Mécanisme D'action

Target of action

The target of a compound is typically a protein or enzyme in the body that the compound interacts with. This could be a receptor, ion channel, or enzyme that plays a critical role in a biological pathway .

Mode of action

This refers to how the compound interacts with its target. It could inhibit or activate the target, or it may modulate the target’s activity in some way .

Biochemical pathways

The compound’s effects on biochemical pathways depend on its target and mode of action. If the target is part of a biochemical pathway, the compound could upregulate or downregulate that pathway .

Pharmacokinetics

This refers to how the compound is absorbed, distributed, metabolized, and excreted by the body. Factors such as solubility, stability, and molecular size can all affect a compound’s pharmacokinetics .

Result of action

This is the observable effect that the compound has at a cellular or molecular level. This could include changes in cell behavior, gene expression, or protein function .

Action environment

The compound’s action can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. These factors can affect the compound’s stability, efficacy, and mode of action .

Propriétés

IUPAC Name |

1-benzyl-2,3-dihydroindene-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O2/c18-16(19)17(12-13-6-2-1-3-7-13)11-10-14-8-4-5-9-15(14)17/h1-9H,10-12H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVUFWAJSVZUQTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C21)(CC3=CC=CC=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

872785-39-2 | |

| Record name | 1-benzyl-2,3-dihydro-1Ð?-indene-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2712124.png)

![3-(4-fluorophenyl)-N,N,5-trimethyl-2,4-dioxo-1H-thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2712131.png)

![Tert-butyl 7-amino-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B2712134.png)

![3-amino-N2-(3-chlorophenyl)-4-(4-methoxyphenyl)-N5,N5,6-trimethylthieno[2,3-b]pyridine-2,5-dicarboxamide](/img/structure/B2712140.png)

![8-(4-Ethoxybenzoyl)-6-[(3-methoxyphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2712142.png)

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)cyclohexanecarboxamide hydrochloride](/img/structure/B2712144.png)

![ethyl 2-(1,7-dimethyl-2,4-dioxo-8-(m-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2712145.png)